2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one
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Overview
Description
2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
The primary targets of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one are believed to be β-tubulin proteins . These proteins play a crucial role in cell division and are often targeted by anticancer drugs.
Mode of Action
The compound interacts with its targets by binding to the active pocket of β-tubulin proteins . This interaction disrupts the normal function of these proteins, leading to changes in cell division processes .
Biochemical Pathways
The disruption of β-tubulin function affects the microtubule dynamics, a crucial component of the cell’s cytoskeleton. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of microtubule dynamics, cell cycle arrest, and induction of apoptosis . These effects can lead to the death of cancer cells, making the compound a potential anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the photochemical irradiation of 2-vinyl-1,2-dihydropyridine, leading to a cascading 6π–8π–4π electrocyclic rearrangement . This method yields the desired bicyclic structure with high specificity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds often involves scalable photochemical processes and the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial and anticancer agents.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: A related compound with similar structural features and biological activities.
Uniqueness
2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a building block for complex molecules make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-azabicyclo[4.2.0]octa-1(6),4-dien-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-7-4-2-5-1-3-6(5)8-7/h2,4H,1,3H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUCIBQEXPPLPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579520 |
Source
|
Record name | 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85728-10-5 |
Source
|
Record name | 2-Azabicyclo[4.2.0]octa-4,6(1)-dien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85728-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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